Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and L-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a condensation reaction between 4-methoxybenzaldehyde and L-proline under acidic conditions.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the oxo group at the 2-position of the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through carboxylation reactions using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms are commonly used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, yielding a different derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, depending on the specific reagents and conditions used.
Scientific Research Applications
Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(4-hydroxyphenyl)-2-oxopyrrolidine-3-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
Rel-(3R,4S)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid: The presence of a chlorine atom can introduce different electronic and steric effects, influencing the compound’s properties.
Rel-(3R,4S)-4-(4-nitrophenyl)-2-oxopyrrolidine-3-carboxylic acid:
Each of these similar compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
WJNJYUONVAQWHY-NXEZZACHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)O |
Origin of Product |
United States |
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